molecular formula C7H3BrClF3 B1265624 2-Bromo-1-chloro-4-(trifluoromethyl)benzene CAS No. 454-78-4

2-Bromo-1-chloro-4-(trifluoromethyl)benzene

Cat. No. B1265624
CAS RN: 454-78-4
M. Wt: 259.45 g/mol
InChI Key: APSISOSWYXCEQX-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by the presence of bromo, chloro, and trifluoromethyl groups attached to a benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of organometallic compounds, and for various transformations in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 2-Bromo-1-chloro-4-(trifluoromethyl)benzene can be achieved through several synthetic routes, including direct halogenation of 1-chloro-4-(trifluoromethyl)benzene or through a more complex organometallic approach. Porwisiak and Schlosser (1996) demonstrated the selective preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene, a related compound, by treatment of 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, indicating a potential pathway for synthesizing compounds with similar structural motifs (Porwisiak & Schlosser, 1996).

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives, including 2-Bromo-1-chloro-4-(trifluoromethyl)benzene, is characterized by their electronic and steric properties influenced by the substituents. Jotani et al. (2019) analyzed the crystal structure of similar bromo and chloro substituted benzene derivatives, highlighting the influence of halogen atoms on the overall molecular geometry and the potential for diverse chemical reactivity (Jotani et al., 2019).

Chemical Reactions and Properties

2-Bromo-1-chloro-4-(trifluoromethyl)benzene participates in various chemical reactions, including nucleophilic substitution, due to the presence of reactive halogen atoms. The compound's chemical behavior is significantly influenced by the electron-withdrawing trifluoromethyl group, which can stabilize the intermediate carbocation in substitution reactions. Studies on similar bromo- and chloro-substituted compounds have demonstrated their utility in organic synthesis, including coupling reactions and transformations leading to complex organic molecules (Yorimitsu et al., 2001).

Scientific Research Applications

Metalation and Regioselectivity Studies

2-Bromo-1-chloro-4-(trifluoromethyl)benzene has been utilized in studies exploring metalation processes and regioselectivity in chemical reactions. Mongin et al. (1996) demonstrated how chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, including 2-Bromo-1-chloro-4-(trifluoromethyl)benzene, undergo deprotonation adjacent to the halogen substituent when treated with certain lithium compounds in specific conditions. This research sheds light on positional ambiguities and site selectivities in halobenzotrifluorides, offering insights for selective chemical synthesis (Mongin, Desponds, & Schlosser, 1996).

Ring Halogenation Techniques

Bovonsombat and Mcnelis (1993) investigated the ring halogenation of polyalkylbenzenes using halosuccinimide and acidic catalysts. Their work includes the synthesis of mixed halogenated compounds such as 2-bromo-4-iodo-1,3,5-trimethylbenzene, demonstrating the compound's role in complex halogenation processes (Bovonsombat & Mcnelis, 1993).

Synthesis of Novel Compounds

Dmowski et al. (2009) conducted a study where sodium dithionite initiated the reaction of 1-bromo-1-chloro-2,2,2-trifluoroethane with 1,3,5-trimethoxy-benzene, producing trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane. This research highlights the utility of 2-Bromo-1-chloro-4-(trifluoromethyl)benzene in synthesizing unique organic compounds with potential applications in various chemical domains (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).

Organometallic Synthesis

Porwisiak and Schlosser (1996) researched the use of 1-bromo-3,5-bis(trifluoromethyl)benzene in organometallic synthesis. They demonstrated its effectiveness as a starting material for creating a variety of synthetically useful reactions involving phenylmagnesium, phenyllithium, and phenylcopper intermediates. This application is crucial for advancing organometallic chemistry and its diverse applications (Porwisiak & Schlosser, 1996).

Future Directions

The future directions for “2-Bromo-1-chloro-4-(trifluoromethyl)benzene” are not specified in the search results. However, research into the properties and potential applications of halogenated benzene derivatives is ongoing.


Please note that this information is based on available web search results and may not be comprehensive or up-to-date. For more detailed or specific information, consulting scientific literature or a chemistry professional is recommended.


properties

IUPAC Name

2-bromo-1-chloro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3BrClF3/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSISOSWYXCEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196495
Record name 2-Bromo-1-chloro-4-(trifluoromethyl)benzene
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Molecular Weight

259.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-chloro-4-(trifluoromethyl)benzene

CAS RN

454-78-4
Record name 3-Bromo-4-chlorobenzotrifluoride
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Record name 2-Bromo-1-chloro-4-(trifluoromethyl)benzene
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Record name 454-78-4
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Record name 2-Bromo-1-chloro-4-(trifluoromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Z Peng, P Knochel - Organic Letters, 2011 - ACS Publications
Functionalized arylmanganese compounds were prepared using commercial manganese powder in the presence of LiCl and catalytic amounts of both 2.5% InCl 3 and 2.5% PbCl 2 (…
Number of citations: 47 pubs.acs.org
NM Barl, E Sansiaume-Dagousset, G Monzon… - Organic …, 2014 - ACS Publications
We report a general preparation of heteroarylmethylzinc chlorides by direct zinc insertion into heteroarylmethyl chlorides, along with a facile and straightforward synthesis of these …
Number of citations: 32 pubs.acs.org
A Kremsmair, JH Harenberg, K Schwärzer, A Hess… - Chemical …, 2021 - pubs.rsc.org
Polyfunctional organometallics of magnesium and zinc are readily prepared from organic halides via a direct metal insertion in the presence of LiCl or a Br/Mg-exchange using iPrMgCl·…
Number of citations: 21 pubs.rsc.org
FM Piller - 2010 - core.ac.uk
I would like to thank Prof. Dr. Paul Knochel for giving me the opportunity to prepare my Ph. D. thesis in his group, for the chance of working on the most elegant reaction in organic …
Number of citations: 3 core.ac.uk
P Vachal, JL Duffy, LC Campeau… - Journal of Medicinal …, 2021 - ACS Publications
Cholesteryl ester transfer protein (CETP) represents one of the key regulators of the homeostasis of lipid particles, including high-density lipoprotein (HDL) and low-density lipoprotein (…
Number of citations: 9 pubs.acs.org
FM Piller - 2010 - edoc.ub.uni-muenchen.de
I would like to thank Prof. Dr. Paul Knochel for giving me the opportunity to prepare my Ph. D. thesis in his group, for the chance of working on the most elegant reaction in organic …
Number of citations: 0 edoc.ub.uni-muenchen.de
Z Peng - 2011 - edoc.ub.uni-muenchen.de
Addition reactions of nucleophiles to carbonyl compounds are excellent reactions for generating quaternary centers in a diastereoselective manner. 78 Especially the addition of allylic …
Number of citations: 6 edoc.ub.uni-muenchen.de

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